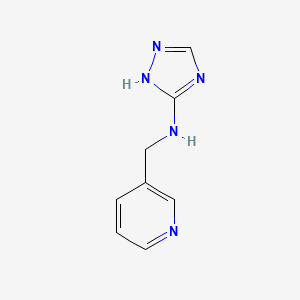

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

Description

Systematic Nomenclature and Molecular Identification

This compound is systematically identified through multiple chemical databases and nomenclature systems, reflecting its importance in chemical research and potential applications. The compound is registered under Chemical Abstracts Service number 200431-98-7, providing a unique identifier for this specific molecular structure. The molecular formula C₈H₉N₅ indicates the presence of eight carbon atoms, nine hydrogen atoms, and five nitrogen atoms, resulting in a molecular weight of 175.19 grams per mole. The monoisotopic mass has been precisely determined as 175.085795, providing additional confirmation of the molecular composition.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the compound also known by several synonymous names including 3-pyridinemethanamine, N-1H-1,2,4-triazol-3-yl-, reflecting different approaches to naming this heterocyclic structure. The Simplified Molecular Input Line Entry System representation is documented as C1=CC(=CN=C1)CNC2=NC=NN2, which provides a linear notation for the molecular structure that facilitates computational analysis and database searches. This structural encoding reveals the connectivity between the pyridine ring at the 3-position through a methylene bridge to the amino group attached to the 1,2,4-triazole ring at the 5-position.

The compound exists within a family of closely related structures, including structural isomers such as 5-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine, which bears the Chemical Abstracts Service number 83417-25-8. This isomeric relationship demonstrates the structural diversity possible within the triazole-pyridine hybrid framework, where different connectivity patterns can yield distinct compounds with potentially different properties. The positional isomerism between the 3-amino and 5-amino derivatives of the triazole ring represents a fundamental aspect of heterocyclic chemistry, where small structural changes can significantly impact molecular behavior and biological activity.

Table 1: Molecular Identification Data for this compound

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 200431-98-7 |

| Molecular Formula | C₈H₉N₅ |

| Molecular Weight | 175.19 g/mol |

| Monoisotopic Mass | 175.085795 |

| ChemSpider Identification | 260138 |

| Simplified Molecular Input Line Entry System | C1=CC(=CN=C1)CNC2=NC=NN2 |

Historical Development in Heterocyclic Chemistry

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which emerged as a distinct field during the nineteenth century. The foundations of heterocyclic chemistry were established through pioneering work beginning in 1818, when Brugnatelli successfully separated alloxan from uric acid, marking one of the earliest documented isolations of a heterocyclic compound. This initial breakthrough was followed by a series of significant discoveries that established the fundamental principles governing nitrogen-containing heterocyclic systems.

The pyridine component of the target compound traces its discovery to the work of Scottish scientist Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones. Anderson initially separated a colorless liquid with an unpleasant odor from this oil, subsequently isolating pure pyridine two years later in 1851. The naming of pyridine reflected its discovery method, with Anderson choosing the designation based on the Greek word "pyr" meaning fire, combined with the suffix "idine" to indicate a cyclic compound containing nitrogen. The structural elucidation of pyridine required several decades of additional research, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine structure derives from benzene through substitution of one carbon-hydrogen unit with a nitrogen atom.

The triazole portion of the compound has an equally rich historical development, with the name "triazole" first introduced by Bladin in 1885 to describe the five-membered ring system containing three nitrogen atoms and having the molecular formula C₂H₃N₃. The systematic development of triazole chemistry accelerated significantly following the discovery of antifungal activities in azole derivatives in 1944, which led to extensive research into the therapeutic applications of triazole-containing compounds. This discovery ultimately resulted in the development of important antifungal medications such as fluconazole, itraconazole, voriconazole, and posaconazole, establishing triazoles as a crucial pharmacophore in medicinal chemistry.

The synthetic methodologies for constructing triazole rings evolved considerably throughout the twentieth century, with researchers developing increasingly sophisticated approaches to heterocyclic synthesis. The establishment of facile and convenient synthetic techniques, combined with growing understanding of triazole interactions with biological systems, drove continued interest in this class of compounds. Modern synthetic approaches have enabled the preparation of complex triazole-containing structures, including hybrid molecules that combine triazole functionality with other heterocyclic systems such as pyridine.

Table 2: Historical Milestones in Heterocyclic Chemistry Development

| Year | Discovery | Scientist | Significance |

|---|---|---|---|

| 1818 | Alloxan isolation from uric acid | Brugnatelli | First documented heterocyclic compound separation |

| 1849 | Pyridine discovery in bone oil | Thomas Anderson | Initial isolation of pyridine |

| 1869-1871 | Pyridine structure elucidation | Körner and Dewar | Benzene-nitrogen substitution model |

| 1885 | Triazole nomenclature | Bladin | Systematic naming of five-membered tri-nitrogen rings |

| 1944 | Antifungal azole discovery | Various researchers | Establishment of triazole therapeutic potential |

Structural Relationship to Biologically Active Triazole-Pyridine Hybrids

This compound belongs to the important class of triazole-pyridine hybrid compounds that have demonstrated significant biological activities across multiple therapeutic areas. The structural framework of this compound exemplifies the hybrid approach to drug design, where two distinct pharmacophoric units are combined through a linking group to potentially enhance biological activity or modify pharmacokinetic properties. Recent research has demonstrated that bicyclic pyridine-based hybrids linked to triazole units exhibit notable anticonvulsant and psychotropic properties, with molecular docking studies supporting experimental observations of biological activity.

The methylene bridge connecting the pyridine and triazole rings in this compound represents a critical structural element that influences the compound's three-dimensional conformation and potential interactions with biological targets. Research on related compounds has shown that the spatial relationship between heterocyclic components significantly impacts biological activity, with specific substitution patterns and linking groups affecting potency and selectivity. The positioning of the amino group at the 5-position of the triazole ring, combined with the 3-substitution pattern on the pyridine ring, creates a specific geometric arrangement that may contribute to the compound's potential biological properties.

Comparative studies of triazole-pyridine hybrids have revealed that different connectivity patterns within this structural family can yield compounds with varying biological activities. For instance, research on 1,2,4-triazole-pyridine hybrid derivatives has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against various fungal strains. These studies have shown that specific derivatives, such as 3-(5-(3-nitrobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine, exhibit particularly potent antibacterial activity, while other structural variants show enhanced antifungal properties.

The structural relationship between this compound and other biologically active compounds extends to its similarity with established pharmaceutical agents that contain triazole or pyridine components. The 1,2,4-triazole ring system is found in numerous clinically approved medications, including antifungal agents such as fluconazole and itraconazole, which demonstrate the therapeutic relevance of this heterocyclic framework. Similarly, pyridine-containing compounds represent a significant portion of pharmaceutical agents, with the pyridine nucleus present in approximately 7,000 existing drug candidates across various therapeutic categories.

The hybrid nature of this compound positions it within the broader context of molecular hybridization strategies in medicinal chemistry. This approach involves combining two or more bioactive structural fragments to create novel compounds that may exhibit enhanced or modified biological properties compared to their individual components. The successful application of this strategy in pharmaceutical development has led to numerous hybrid molecules that demonstrate superior activity profiles, often showing improved potency, selectivity, or reduced side effects compared to single-scaffold compounds.

Recent research has also explored the use of click chemistry methodologies for synthesizing triazole-pyridine hybrids, providing efficient routes to complex molecular architectures. These synthetic approaches have enabled the preparation of diverse structural libraries for biological evaluation, facilitating the identification of lead compounds with promising therapeutic potential. The continued development of synthetic methodologies for triazole-pyridine hybrid construction reflects the ongoing interest in this structural class and its potential for yielding novel therapeutic agents.

Table 3: Structural Features of Related Biologically Active Triazole-Pyridine Hybrids

| Compound Type | Key Structural Elements | Reported Biological Activity |

|---|---|---|

| Bicyclic pyridine-triazole hybrids | Pyrano[3,4-c]pyridine with 1,2,3-triazole | Anticonvulsant and psychotropic properties |

| 1,2,4-Triazole-pyridine derivatives | Various benzyl substituents on triazole sulfur | Antimicrobial activity against bacteria and fungi |

| Pyrazolo[3,4-b]pyridine-triazole hybrids | Fused pyrazolo-pyridine with triazole linker | Antibacterial and cytotoxicity activities |

| Clinical triazole agents | 1,2,4-triazole with various substituents | Antifungal activity (fluconazole, itraconazole) |

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-7(4-9-3-1)5-10-8-11-6-12-13-8/h1-4,6H,5H2,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJQXLYKOGTVRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320534 | |

| Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24822050 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

200431-98-7 | |

| Record name | N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of pyridine-3-carboxaldehyde with 1H-1,2,4-triazol-5-amine in the presence of a reducing agent. One common method is to use sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent. The reaction is carried out at room temperature, and the product is obtained after purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of alternative reducing agents and solvents that are more environmentally friendly may be explored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium at room temperature.

Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-one.

Reduction: Formation of this compound derivatives with reduced functional groups.

Substitution: Formation of various substituted triazole or pyridine derivatives.

Scientific Research Applications

Antifungal Activity

One of the primary applications of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine derivatives is their antifungal properties. Research indicates that compounds derived from this scaffold exhibit significant antifungal activity against various strains of fungi. For instance, studies have shown that certain derivatives demonstrate greater efficacy than fluconazole against Candida albicans and Rhodotorula mucilaginosa, with minimum inhibitory concentration (MIC) values as low as 25 µg/mL .

Table 1: Antifungal Activity of Selected Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Comparison to Fluconazole |

|---|---|---|---|

| 26 | Candida albicans | ≤ 25 | More effective |

| 34 | Rhodotorula mucilaginosa | ≤ 25 | More effective |

| 35 | Geotrichum | ≤ 50 | Comparable |

Synthesis of Heterocyclic Compounds

This compound serves as a valuable synthon in the synthesis of various fused heterocyclic systems. The compound can be utilized to create more complex structures such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a][1,3,5]triazines . These compounds are noted for their biological activities and potential therapeutic applications.

Synthetic Pathways

Recent studies have explored microwave-assisted synthesis methods for generating N-substituted derivatives of triazoles. This approach enhances yield and reduces reaction times compared to traditional methods . The synthesis typically involves the reaction of pyridine derivatives with hydrazine hydrate under controlled conditions.

Biological Activities Beyond Antifungal Properties

In addition to antifungal applications, this compound and its derivatives have been investigated for a range of biological activities:

- Antimicrobial : Compounds containing the triazole ring are known for their broad-spectrum antimicrobial properties.

- Anticancer : Certain derivatives have shown promise in anticancer assays .

- Anti-inflammatory : Studies suggest that some triazole-containing compounds may possess anti-inflammatory effects .

Molecular Modeling Studies

Molecular modeling has been employed to predict the interactions of this compound with biological targets. These studies often utilize docking simulations to assess binding affinities and orientations within active sites of target proteins. The insights gained from these models can guide further optimization of lead compounds for enhanced efficacy .

Case Studies

Several case studies highlight the successful application of this compound in drug development:

Case Study 1: Development of Antifungal Agents

A series of triazole derivatives were synthesized and evaluated for antifungal activity against clinical isolates. The results indicated that modifications at the pyridine moiety significantly influenced antifungal potency.

Case Study 2: Synthesis Using Microwave Technology

Research demonstrated that microwave-assisted synthesis of triazole derivatives resulted in higher yields and reduced reaction times compared to conventional heating methods. This approach has implications for scaling up production in pharmaceutical settings.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity and chemical versatility of N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine can be contextualized by comparing it to analogs with variations in substituents, triazole ring substitution patterns, and target specificity. Below is a detailed analysis:

Key Structural and Functional Insights

- Triazole Isomerization : The 1H-1,2,4-triazol-5-amine isomer (target compound) exhibits superior P2X7 antagonism compared to the 4H-1,2,4-triazol-3-amine analog, highlighting the importance of nitrogen positioning for receptor interaction .

- Substituent Effects :

- Pyridinyl Groups : Pyridin-3-ylmethyl enhances P2X7 binding, whereas pyridin-4-yl shifts activity toward kinase inhibition (EGFR/HER-2) .

- Aromatic Rings : Naphthalene and dichlorophenyl groups improve lipophilicity but may reduce aqueous solubility, impacting pharmacokinetics .

- Electron-Withdrawing Groups : Chlorobenzyl and nitro substituents (e.g., in FabA inhibitors) enhance target affinity through hydrophobic and electrostatic interactions .

Biological Activity

N-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of pyridine derivatives with hydrazine and appropriate carbonyl compounds. Various methods have been reported for synthesizing triazole derivatives, often emphasizing the importance of the pyridine moiety in enhancing biological activity. For example, a two-step synthesis involving pyridine derivatives and hydrazine hydrate has been documented, yielding high-purity products suitable for biological testing .

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : this compound has shown efficacy against various bacterial strains. In one study, derivatives were tested against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL for certain derivatives .

Antitumor Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 39.2 ± 1.7 | Inhibition of cell viability via MAPK pathway |

| HCT116 (Colon) | 6.2 | Induction of apoptosis |

| T47D (Breast) | 27.3 | Cell cycle arrest |

These results indicate that the compound may exert its antitumor effects through multiple pathways, including apoptosis and cell cycle regulation .

Antiangiogenic Activity

Research has also indicated that derivatives of this compound possess antiangiogenic properties. This activity is crucial in cancer therapy as it inhibits the formation of new blood vessels that tumors require for growth .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : In silico studies suggest that these compounds may inhibit serine-threonine kinases like BRAF and MEK, which are pivotal in the MAPK signaling pathway linked to cancer progression .

- Cell Cycle Regulation : The triazole scaffold has been associated with modulation of cell cycle proteins, leading to G0/G1 phase arrest in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine, and how can reaction conditions be optimized?

- Answer: The compound can be synthesized via S-alkylation of 1H-1,2,4-triazol-5-thiol with pyridin-3-ylmethyl halides under basic conditions (e.g., NaOH or K₂CO₃) at room temperature . Microwave-assisted synthesis may enhance reaction efficiency and yield . Characterization via ¹H/¹³C NMR is critical to confirm substitution patterns and purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Answer:

- NMR: ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the pyridinylmethyl group shows aromatic protons at δ 7.2–8.5 ppm .

- X-ray diffraction: Single-crystal X-ray analysis resolves tautomerism and planar geometry of the triazole ring. Software like SHELXL refines structural parameters and detects hydrogen bonding .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Answer: In vitro assays for antimicrobial activity (e.g., MIC against P. aeruginosa FabA) or receptor antagonism (e.g., P2X7 inhibition via calcium flux assays) are recommended. Structure-activity comparisons with analogs (e.g., fluorobenzyl or furyl derivatives) can highlight key pharmacophores .

Advanced Research Questions

Q. How does the pyridinylmethyl substituent influence target selectivity compared to other triazole derivatives?

- Answer: The pyridinyl group enhances lipophilicity and π-π stacking with aromatic residues in targets like P2X7 receptors. Substituting with electron-withdrawing groups (e.g., Cl or F) may improve binding affinity, as seen in dichlorophenyl analogs . Comparative docking studies against FabA or P2X7 crystal structures can validate interactions .

Q. What strategies address contradictions in reported bioactivity data across studies?

- Answer: Discrepancies may arise from assay conditions (e.g., cell lines, agonist concentrations) or impurities. Validate compound purity via HPLC and NMR . Replicate studies under standardized protocols (e.g., IC₅₀ measurements with positive controls) and use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Answer:

- Docking: Tools like AutoDock Vina predict binding modes to targets (e.g., P2X7 ATP-binding pocket) .

- QSAR: Correlate substituent electronic parameters (Hammett σ) with logP and solubility. Introduce polar groups (e.g., -OH or -NH₂) to improve aqueous solubility (e.g., 18.1 µg/mL at pH 7.4) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

- Answer: The triazole ring’s planarity and tautomerism complicate crystal packing. Use slow evaporation with polar solvents (e.g., DMSO/water) and co-crystallization agents. SHELXL’s TwinRotMat tool resolves twinning in low-symmetry space groups .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.